SRI-011381 hydrochloride

Lysosomal Biology TGF-β Signaling Neurodegeneration

SRI-011381 HCl is a first-in-class, orally bioavailable (~50% in mice) TGF-β/Smad agonist that directly targets lysosomes to enhance acidification and cargo degradation—a mechanism distinct from standard TGF-β receptor binding. With blood-brain barrier permeability, it enables non-invasive chronic dosing in Alzheimer's, Parkinson's, and proteinopathy models. Validated to reduce Aβ42 toxicity, enhance phagocytic clearance, and improve memory in APP transgenic mice. Cannot be functionally substituted by recombinant TGF-β1 (negligible oral bioavailability, poor CNS penetration) or other small-molecule activators. Research use only.

Molecular Formula C20H32ClN3O
Molecular Weight 365.94
Cat. No. B1191719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRI-011381 hydrochloride
Molecular FormulaC20H32ClN3O
Molecular Weight365.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SRI-011381 Hydrochloride: Chemical Identity, TGF-β Signaling Mechanism, and Core Research Applications


SRI-011381 hydrochloride (C20H32ClN3O, MW 365.94, CAS 2070014-88-7), also known as C381, is a small-molecule agonist of the transforming growth factor-beta (TGF-β)/Smad signaling pathway . It is distinguished by its oral bioavailability, blood-brain barrier permeability, and a first-in-class mechanism of action involving direct lysosomal targeting to enhance acidification and cargo degradation . The compound exhibits neuroprotective and anti-inflammatory activities in multiple preclinical models, particularly for neurodegenerative conditions such as Alzheimer's disease .

Why SRI-011381 Hydrochloride Is Not Interchangeable with Generic TGF-β Agonists or Recombinant TGF-β1 Protein


Simple substitution of SRI-011381 hydrochloride with recombinant TGF-β1 protein or other small-molecule TGF-β pathway activators is not scientifically valid due to fundamental differences in mechanism, bioavailability, and disease-relevant pharmacology. Recombinant TGF-β1 has a short plasma half-life, negligible oral bioavailability, and poor CNS penetration, severely limiting its utility for chronic neurodegenerative disease models [1]. In contrast, SRI-011381 is orally bioavailable (~50% in mice) and brain-penetrant . More critically, its primary mechanism of action—physical targeting and acidification of lysosomes—is distinct from direct TGF-β receptor binding, enabling therapeutic effects that are not replicated by recombinant ligands or receptor agonists .

SRI-011381 Hydrochloride Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


Mechanistic Differentiation: Lysosomal Acidification and Resilience Enhancement vs. Recombinant TGF-β1

Unlike recombinant TGF-β1 which signals through direct receptor binding, SRI-011381 hydrochloride physically targets the lysosome, promoting its acidification, increasing the breakdown of lysosomal cargo, and improving lysosome resilience to damage . This first-in-class, CNS-bioactive mechanism is not observed with recombinant TGF-β1 or other receptor-based agonists, providing a distinct pharmacological approach for restoring cellular clearance pathways in neurodegenerative diseases .

Lysosomal Biology TGF-β Signaling Neurodegeneration

Neuroprotection Against Aβ42-Induced Toxicity: SRI-011381 vs. Vehicle Control in Primary Neurons

In primary mouse embryonic forebrain neurons, treatment with SRI-011381 at 3 µM reduced increases in cell death and the number of dystrophic neurites induced by amyloid-β (1-42) (Aβ42) . This protective effect against a key Alzheimer's disease-associated insult is quantified relative to a vehicle control.

Alzheimer's Disease Amyloid-beta Neuroprotection

Enhanced Phagocytic Clearance of Aβ42: SRI-011381 vs. Vehicle Control in Macrophage Cell Lines

SRI-011381 at concentrations of 2 and 5 µM increased phagocytosis of Aβ42 by more than 20% in both J774A.1 and THP-1 macrophage cell lines compared to vehicle controls . This dose-dependent enhancement of Aβ42 clearance suggests a potential immunomodulatory mechanism contributing to its neuroprotective profile.

Phagocytosis Amyloid-beta Clearance Immunomodulation

In Vivo Efficacy in Alzheimer's Disease Model: SRI-011381 vs. Vehicle in APP Transgenic Mice

In the APP751Lon,Swe transgenic mouse model of Alzheimer's disease, oral administration of SRI-011381 at 10 mg/kg for 10 weeks increased contextual fear conditioning freezing time and spontaneous alternations in the Y-maze compared to vehicle-treated controls, indicating prevention of memory deficits . This in vivo efficacy differentiates it from compounds lacking robust oral bioavailability and brain penetration.

Alzheimer's Disease Memory Transgenic Mouse Model

Oral Bioavailability and CNS Penetration: SRI-011381 vs. Recombinant TGF-β1

SRI-011381 hydrochloride is orally bioavailable, with rapid absorption and approximately 50% oral bioavailability in FBV mice . It also exhibits blood-brain barrier permeability, a critical feature for CNS applications . In contrast, recombinant TGF-β1 protein is not orally bioavailable and has negligible CNS penetration, requiring invasive administration routes for brain studies [1].

Pharmacokinetics Oral Bioavailability Blood-Brain Barrier

High-Impact Research Applications for SRI-011381 Hydrochloride Based on Comparative Evidence


Investigating Lysosomal Dysfunction and Autophagy in Neurodegenerative Disease Models

Leverage SRI-011381's unique mechanism of lysosomal targeting and acidification to probe the role of lysosomal clearance in models of Alzheimer's, Parkinson's, or other proteinopathies. Its ability to enhance lysosomal function makes it a superior tool for this application compared to standard TGF-β receptor agonists . Use in vitro (e.g., primary neurons) and in vivo (e.g., transgenic mouse models) to assess effects on aggregate clearance, inflammation, and neuronal health.

Chronic Oral Dosing Studies for CNS Neuroprotection

Capitalize on the compound's oral bioavailability (~50%) and blood-brain barrier permeability to conduct long-term, minimally invasive treatment studies in rodent models of Alzheimer's disease or other chronic neurodegenerative conditions . This avoids the confounds of repeated intraperitoneal or intracerebroventricular injections required for recombinant proteins or non-brain-penetrant molecules, enabling more physiologically relevant disease progression and treatment paradigms.

Functional Rescue Studies in Alzheimer's Disease and Neuroinflammation Models

Apply SRI-011381 as a validated positive control or therapeutic probe in established models of Aβ42-induced toxicity, neuroinflammation, or cognitive decline. The demonstrated ability to reduce Aβ42-induced neuronal damage, enhance phagocytic Aβ42 clearance by macrophages, and improve memory performance in APP transgenic mice provides a robust, multi-level functional rescue phenotype for mechanistic and translational studies .

Counter-Screening in TGF-β Pathway Inhibition Studies

Utilize SRI-011381 as a reliable TGF-β pathway agonist to counter-screen and validate the specificity of novel TGF-β/Smad inhibitors or other pathway modulators. Its ability to reverse the effects of pathway inhibitors (e.g., as shown in keloid and fibrosis models) provides a critical experimental control to confirm on-target mechanism and pathway engagement [1].

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